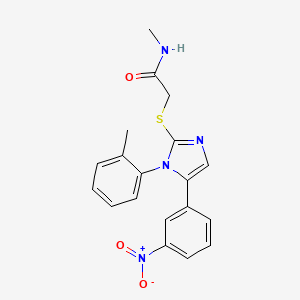

N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a unique chemical compound that bridges the realms of organic chemistry and pharmacology. Structurally, it boasts an imidazole core flanked by a nitrophenyl group and an o-tolyl group. The thioacetamide fragment is crucial, playing a significant role in its biochemical interactions.

Synthetic Routes and Reaction Conditions

Step 1: Synthesis begins with the formation of the imidazole ring, usually through a condensation reaction involving glyoxal, ammonia, and a primary amine.

Step 2: Introduction of the 3-nitrophenyl group through an electrophilic aromatic substitution.

Step 3: Attachment of the o-tolyl group via a Friedel-Crafts alkylation.

Step 4: The final step involves the thioacetamide moiety's incorporation through a thiolation reaction using thioacetic acid.

Industrial Production Methods

Industrially, this compound is produced through automated batch processes, ensuring high yield and purity. The reaction conditions are meticulously controlled, often employing catalysts to enhance reaction rates and selectivity.

Types of Reactions

Oxidation: This compound can undergo oxidation at the sulfur atom, leading to sulfoxides and sulfones.

Reduction: The nitro group can be reduced to an amine under mild conditions.

Substitution: The imidazole hydrogen atoms are prone to nucleophilic substitutions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid for the sulfur oxidation.

Reduction: Hydrogen gas with a palladium catalyst for nitro reduction.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation in substitution reactions.

Major Products Formed

Oxidation leads to sulfoxides or sulfones.

Reduction of the nitro group yields a primary amine.

Substitution reactions generally yield derivatives with various functional groups attached to the imidazole ring.

Chemistry:

Used as a reagent in organic synthesis, particularly in constructing more complex molecules.

Biology:

Studied for its potential as a ligand in binding studies due to its imidazole core.

Medicine:

Explored for its pharmacological properties, possibly as an antimicrobial or anticancer agent.

Industry:

Utilized in developing new materials with specific electronic properties due to its unique electronic structure.

Wirkmechanismus

The biological activity of N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide primarily hinges on its ability to interact with protein targets. The imidazole ring facilitates binding to metal ions within enzymes, potentially inhibiting their activity. The thioacetamide group can also form covalent bonds with certain amino acids, further altering enzyme function.

Vergleich Mit ähnlichen Verbindungen

N-methyl-2-(5-phenyl-1H-imidazol-2-yl)thioacetamide

N-methyl-2-(5-(3-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thioacetamide

Comparison:

The presence of the nitrophenyl group in N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide imparts unique electronic and steric properties, potentially enhancing its reactivity compared to its analogs.

The nitro group may also contribute to its distinct pharmacological profile, offering different biological activities compared to other similar compounds without the nitro substitution.

Biologische Aktivität

N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms.

- Nitrophenyl Group : Enhances reactivity and biological activity.

- Thioacetamide Moiety : Contributes to its interaction with biological targets.

The molecular formula is C17H18N4O2S, with a molecular weight of approximately 342.42 g/mol. The presence of the nitrophenyl group is particularly significant as it influences the compound's binding affinity to biological targets, potentially affecting its pharmacological profile.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Initial studies suggest potential efficacy against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Mechanistic studies indicate that it may target specific enzymes involved in cancer progression, such as thymidylate synthase and HDAC (Histone Deacetylase).

The biological activity of this compound likely involves several mechanisms:

- Enzyme Inhibition : The compound may inhibit critical enzymes in metabolic pathways, leading to reduced cell viability in pathogens and cancer cells.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, impacting cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : The nitrophenyl group may facilitate the production of ROS, contributing to cytotoxic effects against cancer cells.

Case Studies

Several studies have been conducted to evaluate the biological activities of similar imidazole derivatives. Here are some notable findings:

These studies highlight the potential of imidazole derivatives, including this compound, in therapeutic applications.

Eigenschaften

IUPAC Name |

N-methyl-2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-13-6-3-4-9-16(13)22-17(11-21-19(22)27-12-18(24)20-2)14-7-5-8-15(10-14)23(25)26/h3-11H,12H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKXHZYFWJPNIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.